N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1H-PYRAZOL-1-YLMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINE is a complex organic compound that contains multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1H-PYRAZOL-1-YLMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride under basic conditions.
Synthesis of the 1,3,4-thiadiazole ring: This can be done by reacting thiosemicarbazide with a carboxylic acid derivative.
Coupling of the two heterocyclic systems: The final step involves the coupling of the pyrazole and thiadiazole rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1H-PYRAZOL-1-YLMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorobenzyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution, bromine in carbon tetrachloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1H-PYRAZOL-1-YLMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: Application as a probe to study biological processes involving pyrazole and thiadiazole derivatives.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1H-PYRAZOL-1-YLMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1H-PYRAZOL-1-YLMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINE
- **N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1H-PYRAZOL-1-YLMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINE
- **N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1H-PYRAZOL-1-YLMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINE
Uniqueness
The uniqueness of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1H-PYRAZOL-1-YLMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINE lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the chlorobenzyl group may enhance its binding affinity to certain targets or alter its reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H14ClN7S |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-(pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H14ClN7S/c17-13-5-2-1-4-12(13)10-24-9-6-14(22-24)19-16-21-20-15(25-16)11-23-8-3-7-18-23/h1-9H,10-11H2,(H,19,21,22) |
InChI Key |
GZLHBKDCULGIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC3=NN=C(S3)CN4C=CC=N4)Cl |
Origin of Product |
United States |
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